REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[CH3:5][C:6]([CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[CH2:7].CC(C)=CC(CC(C)(C)C)(C)C.CC(CCC(CCC(CC=C(C)C)C)C)C.[H][H]>>[CH3:10][C:9]([CH3:12])([CH2:8][CH:6]([CH3:5])[CH2:7][C:2]([CH3:4])([CH3:3])[CH3:1])[CH3:11]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(C)(C)CC(C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CCC(C)CCC(C)CC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
olefins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is fed into a tubular oligomerization reactor
|
Type
|
CUSTOM
|
Details
|
beads operating at 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CC(CC(C)(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |